molecular formula C13H17NO2 B14769421 1-Methylpiperidin-4-yl benzoate

1-Methylpiperidin-4-yl benzoate

Cat. No.: B14769421
M. Wt: 219.28 g/mol
InChI Key: ITBIONVQXMUSAI-UHFFFAOYSA-N
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Description

Pipercaine hydrochloride is a local anesthetic drug developed in the 1920s. It is primarily used for infiltration and nerve blocks. The compound is known for its ability to block sodium channels, which makes it effective in numbing specific areas of the body during surgical procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pipercaine hydrochloride is synthesized through the alkylation of 3-chloropropyl benzoate with 2-methylpiperidine. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of pipercaine hydrochloride involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification processes such as recrystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Pipercaine hydrochloride primarily undergoes substitution reactions due to the presence of the benzoate ester group. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of benzoic acid and the corresponding amine .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Hydrolysis Reactions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Pipercaine hydrochloride has various applications in scientific research:

    Chemistry: Used as a model compound to study ester hydrolysis and substitution reactions.

    Biology: Employed in studies involving sodium channel blockers to understand nerve signal transmission.

    Medicine: Utilized as a local anesthetic in dental and minor surgical procedures.

    Industry: Applied in the formulation of topical anesthetic creams and gels

Mechanism of Action

Pipercaine hydrochloride exerts its effects by blocking sodium channels on nerve cell membranes. This action prevents the initiation and propagation of nerve impulses, leading to localized numbness. The compound binds to the sodium channels in their inactivated state, stabilizing the membrane and preventing depolarization .

Comparison with Similar Compounds

Similar Compounds

    Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

    Tetracaine: Known for its longer duration of action compared to pipercaine hydrochloride.

    Lidocaine: A widely used local anesthetic with a faster onset of action.

Uniqueness of Pipercaine Hydrochloride

Pipercaine hydrochloride is unique due to its specific chemical structure, which allows for effective sodium channel blocking with minimal systemic toxicity. Its intermediate duration of action makes it suitable for various medical applications without the prolonged effects seen with other anesthetics .

Properties

IUPAC Name

(1-methylpiperidin-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14-9-7-12(8-10-14)16-13(15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBIONVQXMUSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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